molecular formula C16H21ClN2O B6006824 1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride

1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride

Cat. No.: B6006824
M. Wt: 292.80 g/mol
InChI Key: ALAOGVVVRPEAOW-IPZCTEOASA-N
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Description

1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenoxy group substituted with an isopropyl group, a but-2-enyl chain, and an imidazole ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-propan-2-ylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Alkylation of Imidazole: The phenoxy intermediate is then reacted with imidazole in the presence of a suitable base to form the desired imidazole derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the imidazole derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and imidazole moieties.

    Reduction: Reduction reactions can occur at the double bond in the but-2-enyl chain.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation of the phenoxy group may lead to the formation of quinones.

    Reduction: Reduction of the double bond can yield saturated butyl derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy and but-2-enyl groups contribute to the compound’s binding affinity and specificity. The hydrochloride form enhances its solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-4-(2-methylphenoxy)but-2-enyl]imidazole;hydrochloride
  • 1-[(E)-4-(2-ethylphenoxy)but-2-enyl]imidazole;hydrochloride
  • 1-[(E)-4-(2-propylphenoxy)but-2-enyl]imidazole;hydrochloride

Uniqueness

1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride is unique due to the presence of the isopropyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-14(2)15-7-3-4-8-16(15)19-12-6-5-10-18-11-9-17-13-18;/h3-9,11,13-14H,10,12H2,1-2H3;1H/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAOGVVVRPEAOW-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC=CCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1OC/C=C/CN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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